molecular formula C8H15NO3 B1615997 Ethyl N,N-diethyloxamate CAS No. 5411-58-5

Ethyl N,N-diethyloxamate

Cat. No. B1615997
CAS RN: 5411-58-5
M. Wt: 173.21 g/mol
InChI Key: VABKVSWGYZESTA-UHFFFAOYSA-N
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Description

Ethyl N,N-diethyloxamate is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as Ethyl diethyl oxamate .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-(diethylamino)-2-oxoacetate . The InChIKey, which is a unique identifier for the compound, is VABKVSWGYZESTA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.21 g/mol . It has a computed XLogP3-AA value of 1.1, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 5 . The exact mass and monoisotopic mass of the compound are both 173.10519334 g/mol . The topological polar surface area is 46.6 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl oxamate groups, such as those in Ethyl N,N-diethyloxamate, are part of compounds with significant structural interest. They are composed of singly bonded amide and ester functionalities. The study by Martínez-Martínez et al. (2004) on diethyl piperazine-1,4-diyldioxalate, a compound containing the ethyl oxamate group, reveals that these groups are not planar and the carbonyl groups are almost perpendicular to each other. This structural feature forms infinite supramolecular tapes through C-H...O interactions, demonstrating the compound's potential in forming novel molecular architectures (Martínez-Martínez et al., 2004).

Polymer Science and Solar Cells

  • In the field of polymer science, this compound derivatives have been explored for their utility in high-performance materials. For instance, a study on poly(3,4-alkylenedioxythiophene) for dye-sensitized solar cells (DSSCs) by Lee et al. (2009) showed that derivatives of this compound could be used to enhance the efficiency of solar cells. This enhancement is attributed to the effective surface area and good catalytic properties for the I3− reduction in DSSCs, indicating its potential in renewable energy technologies (Lee et al., 2009).

Chemical Synthesis

  • The reactivity of this compound in chemical synthesis, particularly in the formation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts, was explored by Mitsunobu and Yamada (1967). Their work demonstrates the compound's utility in organic synthesis, providing a method for producing esters in good yields, thereby emphasizing its significance in synthetic organic chemistry (Mitsunobu & Yamada, 1967).

Environmental Applications

  • This compound and its derivatives have also been studied for environmental applications. Yin et al. (2018) investigated the biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide), revealing how aerobic conditions facilitate the degradation of such compounds, with significant implications for environmental remediation and understanding the fate of persistent organic pollutants in nature (Yin et al., 2018).

Safety and Hazards

The safety data sheet indicates that Ethyl N,N-diethyloxamate may cause harm if swallowed (H302) and may cause skin irritation (H315) and serious eye irritation (H319) . Personal protective equipment should be used to avoid exposure .

Mechanism of Action

Target of Action

Ethyl N,N-diethyloxamate is a chemical compound with the formula C8H15NO3

Mode of Action

Secondary amines react with diethyl oxalate forming oxamic ester, which is a liquid . This suggests that this compound might interact with its targets in a similar manner, leading to changes in their structure and function.

properties

IUPAC Name

ethyl 2-(diethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-9(5-2)7(10)8(11)12-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABKVSWGYZESTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202457
Record name Ethyl N,N-diethyloxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5411-58-5
Record name Ethyl 2-(diethylamino)-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5411-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N,N-diethyloxamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5411-58-5
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Record name Ethyl N,N-diethyloxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 30.00 g (203.2 mmol) diethyloxalate (7) were added at room temperature 42.2 mL diethylamine (406.4 mmol, 2.0 eq). The colorless clear solution was heated to reflux (oil bath temperature: 90° C.) and the reaction was monitored by HPLC. After 2.5 h, the resulting yellow-orange liquid was cooled to room temperature and all volatile compounds (ethanol, diethylamine) were removed in a rotary evaporator (50° C., 10 mbar) furnishing the crude product (35.073 g, 100% by weight) as a yellow liquid. Purification was achieved using a high vacuum distillation (bp 85° C. at 0.08 mbar) furnishing the title compound (30.22 g, 174.4 mmol, 86% by weight) as colorless liquid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl N,N-diethyloxamate
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